Ser-Pro

CAS No.: 23827-93-2

Cat. No.: VC2197408

Molecular Formula: C8H14N2O4

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23827-93-2 |

|---|---|

| Molecular Formula | C8H14N2O4 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H14N2O4/c9-5(4-11)7(12)10-3-1-2-6(10)8(13)14/h5-6,11H,1-4,9H2,(H,13,14)/t5-,6-/m0/s1 |

| Standard InChI Key | WBAXJMCUFIXCNI-WDSKDSINSA-N |

| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)O |

| SMILES | C1CC(N(C1)C(=O)C(CO)N)C(=O)O |

| Canonical SMILES | C1CC(N(C1)C(=O)C(CO)N)C(=O)O |

Introduction

Chemical Structure and Properties

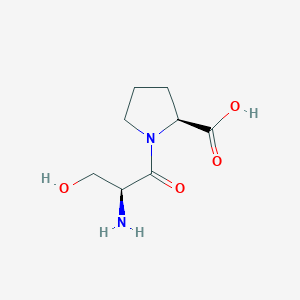

Ser-Pro is a dipeptide composed of two amino acids: serine (Ser) and proline (Pro), joined by a peptide bond. The compound has the molecular formula C8H14N2O4 and a molecular weight of 202.21 Daltons . Structurally, Ser-Pro features the hydroxyl group from serine and the distinctive cyclic structure of proline, creating a molecule with unique conformational properties.

Physical and Chemical Characteristics

The physical and chemical properties of Ser-Pro make it suitable for various biochemical applications. Below is a comprehensive table of its key characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H14N2O4 |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 23827-93-2 |

| Synonyms | H-Ser-Pro-OH, L-Ser-L-Pro-OH, 1-Serylproline, L-SERYL-L-PROLINE, 1-(L-Seryl)-L-proline |

| Solubility | Soluble in DMSO |

| Storage Recommendation | Store at -20°C |

Table 1: Physical and chemical properties of Ser-Pro dipeptide

Structural Isomerization

One of the most significant properties of Ser-Pro is its capacity for cis-trans isomerization. The peptide bond preceding proline is unique among amino acids as it can readily adopt both cis and trans conformations. This isomerization capability plays a crucial role in protein folding dynamics and cellular signaling mechanisms. Researchers have developed backbone-modified Ser-Pro dipeptide analogues that are powerful tools for investigating the role of cis-trans isomerization in regulating cell cycle progression and transcription .

Biological Significance and Functions

Ser-Pro demonstrates several important biological functions that have been elucidated through recent research.

Enzymatic Origin and Metabolism

The dipeptide Ser-Pro is naturally obtained from bradykinin through the enzymatic action of angiotensin-converting enzyme (ACE) . This process represents an important metabolic pathway in the regulation of peptide hormones. Additionally, Ser-Pro serves as a substrate for skin fibroblast prolidase, an enzyme that catalyzes the final step in collagen degradation by hydrolyzing dipeptides containing proline or hydroxyproline at the C-terminal position .

Role in Protein Structure and Function

The Ser-Pro motif plays a crucial role in determining protein secondary structure. When present in a protein sequence, this dipeptide often induces structural turns or kinks due to proline's conformational rigidity. These structural elements are essential for proper protein folding and function. Furthermore, the hydroxyl group of serine can participate in hydrogen bonding, contributing to protein stability and facilitating interactions with other molecules.

Research Applications and Methodologies

Current research involving Ser-Pro spans multiple disciplines, from synthetic biology to therapeutic development.

tRNA Misacylation for Protein Engineering

A significant advancement in Ser-Pro research involves the development of methods for incorporating this dipeptide and its analogues into full-length proteins. Researchers have successfully developed techniques for the aminoacylation of tRNA with Ser-Pro dipeptides and dipeptide analogs, allowing for the installation of cis- and trans-locked Ser-Pro analogues into proteins .

The process utilizes 3,5-dinitrobenzyl (DNB)-activated esters of the native Ser-Pro dipeptide and its cis- and trans-locked alkene analogs. A specific ribozyme called the DNB flexizyme (dFx) catalyzes the acylation of tRNA with these DNB esters, enabling the incorporation of unnatural amino acids into proteins through in vitro transcription-translation systems . This methodology represents a significant advancement over traditional peptide synthesis approaches, which face challenges with larger peptides due to compounding yield losses.

Preparation Protocol for Research Applications

The research application of Ser-Pro involves several key protocols:

-

Synthesis of 3,5-dinitrobenzyl activated esters of Ser-Pro

-

Preparation of truncated amber tRNA

-

Acylation of amber-tRNA by the dFx flexizyme

These protocols enable researchers to incorporate Ser-Pro and its analogs into proteins for studying conformation-dependent biological processes.

Prebiotic Chemistry and Evolutionary Significance

Understanding the formation of dipeptides under early Earth conditions provides insights into the origins of life and the evolutionary history of biological molecules.

| Desired Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 4.9454 mL | 24.7268 mL | 49.4535 mL |

| 5 mM | 0.9891 mL | 4.9454 mL | 9.8907 mL |

| 10 mM | 0.4945 mL | 2.4727 mL | 4.9454 mL |

Table 2: Stock solution preparation guidelines for Ser-Pro

Analytical Methods for Ser-Pro Detection and Characterization

Various analytical techniques are employed to detect, quantify, and characterize Ser-Pro in biological samples and research preparations.

Chromatographic and Spectroscopic Methods

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) represents a primary method for Ser-Pro analysis. This technique allows for the separation and identification of dipeptides with high precision. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, including confirmation of cis/trans configurations of the peptide bond .

Analytical Challenges

The analysis of Ser-Pro in complex biological matrices presents several challenges, including the detection of low concentrations and the need to distinguish this dipeptide from structurally similar compounds. Advanced analytical protocols combining multiple techniques may be required for definitive identification and quantification in clinical samples.

Future Research Directions

The emerging understanding of Ser-Pro's biological roles opens several promising avenues for future research.

Expanding Applications in Protein Engineering

The ability to incorporate Ser-Pro and its analogs into proteins through tRNA misacylation techniques offers opportunities to create proteins with novel conformational properties. This approach could lead to engineered proteins with enhanced stability, altered binding characteristics, or modified catalytic activity for applications in industrial enzymology and biopharmaceutical development.

Therapeutic Development

The discovery of biological activities associated with Ser-Pro-containing peptides warrants further investigation into their therapeutic potential. Future research might explore the development of Ser-Pro-based peptidomimetics as targeted therapeutics for neurological disorders or cancer treatment. The biocompatible conjugate systems developed thus far could serve as platforms for new classes of medicines with enhanced specificity and reduced side effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume